molecular formula C25H31N3O4 B606796 CPI-360

CPI-360

Cat. No.: B606796
M. Wt: 437.5 g/mol
InChI Key: PFPSFENQCNMITC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

CPI-360 has been found to interact with the enzyme EZH2, a histone-lysine N-methyltransferase . It acts as a SAM-competitive inhibitor of EZH2 . The IC50 values for wild-type EZH2 and Y641N mutant EZH2 are 0.5 nM and 2.5 nM, respectively .

Cellular Effects

In KARPAS-422 cells, this compound potently reduces global H3K27me3 and H3K27me2 levels, with EC50 values of 56 nM and 65 nM, respectively . It also causes time-dependent transcriptional changes and affects the viability of Y641N mutant EZH2-containing KARPAS-422 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme EZH2 . This inhibition leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27), a mark associated with gene repression .

Temporal Effects in Laboratory Settings

This compound has been observed to cause time-dependent transcriptional changes in KARPAS-422 cells . Over time, it gradually arrests these cells in the G1 cell cycle stage, followed by the induction of apoptosis .

Dosage Effects in Animal Models

In mice bearing KARPAS-422 xenografts, this compound (200 mg/kg, s.c.) reduces tumor growth by 44% . This suggests that the effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

Given its role as an EZH2 inhibitor, it likely impacts pathways related to histone methylation .

Transport and Distribution

Given its molecular mechanism of action, it is likely that it is transported to the nucleus where EZH2 is located .

Subcellular Localization

Given that this compound targets EZH2, a nuclear enzyme, it is likely that this compound localizes to the nucleus

Chemical Reactions Analysis

CPI-360 undergoes various chemical reactions, including:

Properties

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPSFENQCNMITC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCOCC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of CPI-360 in the context of multiple myeloma?

A1: this compound (N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide) is a potent and selective inhibitor of the histone lysine methyltransferase EZH2. [] In multiple myeloma, EZH2 is often dysregulated, leading to increased methylation of lysine 27 on histone 3 (H3K27). This epigenetic modification is associated with transcriptional repression and plays a role in tumor development and progression. By inhibiting EZH2, this compound blocks H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes and induction of apoptosis in myeloma cells. []

Q2: The research paper mentions that this compound exhibits synergistic effects with standard-of-care agents. Can you elaborate on this finding?

A2: Preclinical studies have demonstrated that this compound enhances the anti-myeloma activity of several standard-of-care agents, including proteasome inhibitors and immunomodulatory drugs. [] This synergistic effect has been observed both in vitro using myeloma cell lines and in vivo using xenograft mouse models. [] The exact mechanisms underlying these synergistic interactions are still under investigation but may involve modulation of multiple signaling pathways involved in myeloma cell survival and proliferation.

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